Cas no 80-72-8 (2-Cyclopenten-1-one,2,3-dihydroxy-)

2-Cyclopenten-1-one,2,3-dihydroxy- structure
80-72-8 structure
Product Name:2-Cyclopenten-1-one,2,3-dihydroxy-
CAS No:80-72-8
MF:C5H6O3
MW:114.099341869354
CID:724699
PubChem ID:65726
Update Time:2025-04-19

2-Cyclopenten-1-one,2,3-dihydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one,2,3-dihydroxy-
    • 2,3-dihydroxycyclopent-2-en-1-one
    • reductic acid
    • 2-Cyclopenten-1-one, 2,3-dihydroxy-
    • dihydroxycyclopentenone
    • 2-cyclopenten-2,3-diol-1-one
    • CHEMBL323284
    • Q27258940
    • 2,3-Dihydroxy-2-cyclopenten-1-one
    • REDUCTINIC ACID
    • 80-72-8
    • DTXSID60229997
    • NSC-642788
    • SCHEMBL80579
    • NCI60_014479
    • REDUCTIC ACID [MI]
    • UNII-46L13F32TC
    • 46L13F32TC
    • NSC642788
    • Inchi: 1S/C5H6O3/c6-3-1-2-4(7)5(3)8/h6,8H,1-2H2
    • InChI Key: CRTGSPPMTACQBL-UHFFFAOYSA-N
    • SMILES: OC1=C(C(CC1)=O)O

Computed Properties

  • Exact Mass: 114.032
  • Monoisotopic Mass: 114.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: -0.2

Experimental Properties

  • Color/Form: Light yellow or colorless crystals from ethyl acetate
  • Density: 1.2583 (rough estimate)
  • Melting Point: 212°C
  • Boiling Point: 173.58°C (rough estimate)
  • Flash Point: 130.4°C
  • Refractive Index: 1.4630 (estimate)
  • Solubility: Soluble in water \ methanol \ ethanol, slightly soluble in ether \ ethyl acetate \ acetone, insoluble in benzene
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